molecular formula C22H14 B089444 Benzo[c]chrysene CAS No. 194-69-4

Benzo[c]chrysene

Cat. No.: B089444
CAS No.: 194-69-4
M. Wt: 278.3 g/mol
InChI Key: YZWGEMSQAMDWEM-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Benzo[c]chrysene, also known as BENZO©CHRYSENE, is a polycyclic aromatic hydrocarbon (PAH) that is structurally intriguing due to its bay and fjord regions . Like other PAHs, it is thought to exert its carcinogenicity via metabolic activation of proximally carcinogenic dihydrodiols to diol epoxides as ultimate carcinogens . The primary targets of this compound are therefore the enzymes involved in this metabolic activation, particularly in the liver .

Mode of Action

This compound interacts with its targets by undergoing metabolic activation. This process involves the conversion of the compound into proximally carcinogenic dihydrodiols, which are then further metabolized to diol epoxides . These ultimate carcinogens can bind to DNA and other cellular components, leading to mutations and other changes that contribute to carcinogenesis .

Biochemical Pathways

The metabolic activation of this compound affects several biochemical pathways. The formation of dihydrodiols and diol epoxides is a key step in these pathways, leading to the downstream effects of DNA binding and mutation . Additionally, the compound’s bay and fjord regions may influence its interactions with these pathways .

Result of Action

The result of this compound’s action is the formation of DNA adducts due to the binding of its metabolites to DNA . This can lead to mutations and other genetic changes that contribute to the development of cancer . In mutagenicity studies, one of its metabolites, 1,2-dihydrodiol, was found to be more mutagenic than this compound itself at doses above 1.25 μg/plate .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, its presence in coal tar and crude oil suggests that occupational and environmental exposures to these substances could increase the risk of this compound exposure . Additionally, the compound’s stability and reactivity may be affected by factors such as temperature and light .

Biochemical Analysis

Biochemical Properties

Benzo[c]chrysene is thought to exert its carcinogenicity via metabolic activation of proximally carcinogenic dihydrodiols to diol epoxides as ultimate carcinogens . It interacts with enzymes such as cytochrome P450, which plays a crucial role in the metabolic activation of the compound . The nature of these interactions involves the conversion of the compound into various metabolites, including 2-, 3-, and 10-Hydroxythis compound .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are significant. It influences cell function by interacting with cellular biomolecules and altering cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found that this compound nanoclusters can enter cells and cause subcellular organelle damages .

Molecular Mechanism

The molecular mechanism of this compound involves its metabolic activation to form carcinogenic dihydrodiols and diol epoxides . This process involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450 and undergoes metabolic activation to form various metabolites

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve its transformation into nanoclusters that can enter cells . Detailed information on any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation, is not currently available.

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzo[c]chrysene can be synthesized through photochemical cyclization of methoxy-substituted bisnaphthyl olefins . The process involves the formation of dihydrodiols from the appropriate methoxy-substituted bisnaphthyl olefins, followed by photochemical cyclization to yield this compound .

Industrial Production Methods: Industrial production methods for this compound are not well-documented, likely due to its carcinogenic nature and limited commercial applications. it can be produced in laboratory settings using the synthetic routes mentioned above.

Chemical Reactions Analysis

Types of Reactions: Benzo[c]chrysene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Properties

IUPAC Name

pentacyclo[12.8.0.02,11.03,8.015,20]docosa-1(14),2(11),3,5,7,9,12,15,17,19,21-undecaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14/c1-3-7-18-15(5-1)11-14-21-20(18)13-12-17-10-9-16-6-2-4-8-19(16)22(17)21/h1-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZWGEMSQAMDWEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C=CC4=C3C5=CC=CC=C5C=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3073894
Record name Benzo[c]chrysene
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Molecular Weight

278.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Insoluble in water; [ChemIDplus]
Record name Benzo(c)chrysene
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Density

1.232 g/cu cm
Record name Benzo(c)chrysene
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Color/Form

Needles from acetic acid, Solid

CAS No.

194-69-4
Record name Benzo[c]chrysene
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Record name Benzo[c]chrysene
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Record name BENZO(C)CHRYSENE
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Melting Point

125.4 °C, MP: 126-127 °C
Record name Benzo(c)chrysene
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4032
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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